molecular formula C6H3Na3O6 B12763128 Sodium aconitate, (E)- CAS No. 51209-19-9

Sodium aconitate, (E)-

Cat. No.: B12763128
CAS No.: 51209-19-9
M. Wt: 240.05 g/mol
InChI Key: FONYLINGKWPNNY-SMZBABNXSA-K
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Description

Sodium aconitate, (E)-, is a sodium salt of aconitic acid. It is an organic compound with the chemical formula C6H5Na3O6. This compound is known for its role in the Krebs cycle, where it is involved in the isomerization of citrate to isocitrate via cis-aconitate. Sodium aconitate, (E)-, is a key intermediate in various biochemical processes and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium aconitate, (E)-, can be synthesized through the neutralization of aconitic acid with sodium hydroxide. The reaction typically involves dissolving aconitic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain sodium aconitate crystals.

Industrial Production Methods: Industrial production of sodium aconitate, (E)-, follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade aconitic acid and sodium hydroxide, with careful control of temperature and pH to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Sodium aconitate, (E)-, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Sodium aconitate can be reduced to form aconitic acid or other related compounds.

    Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include aconitic acid, isocitrate, and various substituted aconitate derivatives.

Scientific Research Applications

Sodium aconitate, (E)-, has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Sodium aconitate plays a crucial role in metabolic studies, particularly in the Krebs cycle.

    Medicine: It is used in research related to metabolic disorders and as a potential therapeutic agent.

    Industry: Sodium aconitate is used in the production of biodegradable polymers and as a chelating agent in various industrial processes.

Mechanism of Action

The mechanism of action of sodium aconitate, (E)-, involves its role as an intermediate in the Krebs cycle. It facilitates the isomerization of citrate to isocitrate via cis-aconitate. This process is catalyzed by the enzyme aconitase, which requires iron(II) as a cofactor. The enzyme binds to sodium aconitate, facilitating the removal and addition of water molecules to convert citrate to isocitrate.

Comparison with Similar Compounds

    Citrate: Another key intermediate in the Krebs cycle, involved in the same pathway as sodium aconitate.

    Isocitrate: The product of the isomerization of citrate, also part of the Krebs cycle.

    Aconitic Acid: The parent compound of sodium aconitate, involved in similar biochemical processes.

Uniqueness: Sodium aconitate, (E)-, is unique due to its specific role in the Krebs cycle and its ability to act as a chelating agent. Its sodium salt form enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

51209-19-9

Molecular Formula

C6H3Na3O6

Molecular Weight

240.05 g/mol

IUPAC Name

trisodium;(E)-prop-1-ene-1,2,3-tricarboxylate

InChI

InChI=1S/C6H6O6.3Na/c7-4(8)1-3(6(11)12)2-5(9)10;;;/h1H,2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3/b3-1+;;;

InChI Key

FONYLINGKWPNNY-SMZBABNXSA-K

Isomeric SMILES

C(/C(=C\C(=O)[O-])/C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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